methyl 2-(2,5-dioxohexahydroimidazo[4,5-d]imidazol-1(2H)-yl)propanoate
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Overview
Description
METHYL 2-{2,5-DIOXO-OCTAHYDRO-[1,3]DIAZOLO[4,5-D]IMIDAZOL-1-YL}PROPANOATE is a complex organic compound that belongs to the class of imidazole derivatives. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound is notable for its unique structure, which includes a fused bicyclic system with imidazole and diazolidine rings.
Preparation Methods
The synthesis of METHYL 2-{2,5-DIOXO-OCTAHYDRO-[1,3]DIAZOLO[4,5-D]IMIDAZOL-1-YL}PROPANOATE typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of glyoxal with ammonia can form the imidazole ring, which is then further modified to introduce the diazolidine moiety. Industrial production methods often involve optimizing these reactions to achieve higher yields and purity, using catalysts and specific reaction conditions such as temperature and pH control .
Chemical Reactions Analysis
METHYL 2-{2,5-DIOXO-OCTAHYDRO-[1,3]DIAZOLO[4,5-D]IMIDAZOL-1-YL}PROPANOATE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced imidazole derivatives.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms, where reagents like alkyl halides can introduce alkyl groups, forming N-alkylated derivatives. The major products formed from these reactions depend on the specific reagents and conditions used
Scientific Research Applications
METHYL 2-{2,5-DIOXO-OCTAHYDRO-[1,3]DIAZOLO[4,5-D]IMIDAZOL-1-YL}PROPANOATE has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins
Mechanism of Action
The mechanism of action of METHYL 2-{2,5-DIOXO-OCTAHYDRO-[1,3]DIAZOLO[4,5-D]IMIDAZOL-1-YL}PROPANOATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction processes .
Comparison with Similar Compounds
METHYL 2-{2,5-DIOXO-OCTAHYDRO-[1,3]DIAZOLO[4,5-D]IMIDAZOL-1-YL}PROPANOATE can be compared with other imidazole derivatives, such as:
1,3-Diazole: A simpler imidazole derivative with broad biological activities.
2-Methylimidazole: Known for its use in the synthesis of pharmaceuticals and agrochemicals.
4,5-Diphenylimidazole: Studied for its potential as an anticancer agent. The uniqueness of METHYL 2-{2,5-DIOXO-OCTAHYDRO-[1,3]DIAZOLO[4,5-D]IMIDAZOL-1-YL}PROPANOATE lies in its fused bicyclic structure, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C8H12N4O4 |
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Molecular Weight |
228.21 g/mol |
IUPAC Name |
methyl 2-(2,5-dioxo-3,3a,6,6a-tetrahydro-1H-imidazo[4,5-d]imidazol-4-yl)propanoate |
InChI |
InChI=1S/C8H12N4O4/c1-3(6(13)16-2)12-5-4(10-8(12)15)9-7(14)11-5/h3-5H,1-2H3,(H,10,15)(H2,9,11,14) |
InChI Key |
LUJYPQNWGYGWCB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)OC)N1C2C(NC(=O)N2)NC1=O |
Origin of Product |
United States |
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